Cas no 76529-20-9 (Benzenemethanol, a-ethyl-3-fluoro-a-methyl-)

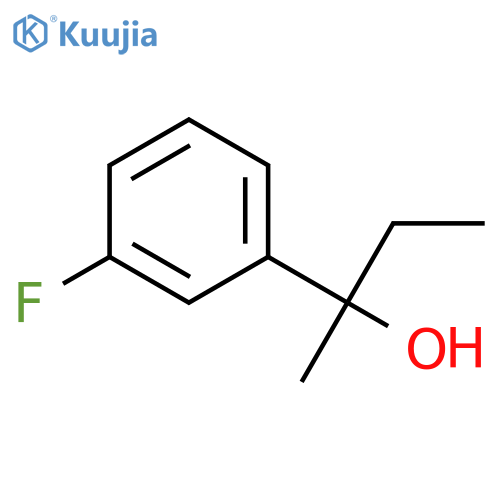

76529-20-9 structure

商品名:Benzenemethanol, a-ethyl-3-fluoro-a-methyl-

CAS番号:76529-20-9

MF:C10H13FO

メガワット:168.208026647568

MDL:MFCD12068002

CID:1780283

Benzenemethanol, a-ethyl-3-fluoro-a-methyl- 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol, a-ethyl-3-fluoro-a-methyl-

- 2-(3-fluorophenyl)butan-2-ol

-

- MDL: MFCD12068002

- インチ: 1S/C10H13FO/c1-3-10(2,12)8-5-4-6-9(11)7-8/h4-7,12H,3H2,1-2H3

- InChIKey: OATBDRSSZJNKDQ-UHFFFAOYSA-N

- ほほえんだ: CC(C1=CC=CC(F)=C1)(O)CC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

Benzenemethanol, a-ethyl-3-fluoro-a-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB429958-5g |

2-(3-Fluorophenyl)-2-butanol |

76529-20-9 | 5g |

€1398.00 | 2023-09-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650802-5g |

2-(3-Fluorophenyl)butan-2-ol |

76529-20-9 | 98% | 5g |

¥18459.00 | 2024-07-28 | |

| Ambeed | A348892-1g |

2-(3-Fluorophenyl)butan-2-ol |

76529-20-9 | 97% | 1g |

$418.0 | 2024-04-17 | |

| abcr | AB429958-1 g |

2-(3-Fluorophenyl)-2-butanol |

76529-20-9 | 1g |

€496.00 | 2023-06-16 | ||

| Crysdot LLC | CD12034805-1g |

2-(3-Fluorophenyl)butan-2-ol |

76529-20-9 | 97% | 1g |

$414 | 2024-07-24 | |

| Crysdot LLC | CD12034805-5g |

2-(3-Fluorophenyl)butan-2-ol |

76529-20-9 | 97% | 5g |

$1177 | 2024-07-24 | |

| abcr | AB429958-5 g |

2-(3-Fluorophenyl)-2-butanol |

76529-20-9 | 5g |

€1398.00 | 2023-06-16 | ||

| abcr | AB429958-1g |

2-(3-Fluorophenyl)-2-butanol; . |

76529-20-9 | 1g |

€1621.70 | 2025-02-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650802-1g |

2-(3-Fluorophenyl)butan-2-ol |

76529-20-9 | 98% | 1g |

¥5642.00 | 2024-07-28 |

Benzenemethanol, a-ethyl-3-fluoro-a-methyl- 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

76529-20-9 (Benzenemethanol, a-ethyl-3-fluoro-a-methyl-) 関連製品

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:76529-20-9)Benzenemethanol, a-ethyl-3-fluoro-a-methyl-

清らかである:99%

はかる:1g

価格 ($):376.0